molecular formula C5H5BrN2S B581684 5-Amino-3-bromopyridine-2-thiol CAS No. 1373232-57-5

5-Amino-3-bromopyridine-2-thiol

Cat. No.: B581684
CAS No.: 1373232-57-5
M. Wt: 205.073
InChI Key: HYCNYBYZKJSRLR-UHFFFAOYSA-N
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Description

5-Amino-3-bromopyridine-2-thiol is an organic compound with the molecular formula C5H5BrN2S It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromopyridine-2-thiol typically involves the bromination of pyridine derivatives followed by the introduction of amino and thiol groups. One common method is the bromination of 2-aminopyridine using bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-amino-5-bromopyridine can then be further reacted with thiolating agents to introduce the thiol group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and thiolation reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromopyridine-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Amino-3-bromopyridine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially affecting their function. The amino and bromine groups can also participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Similar structure but lacks the thiol group.

    3-Amino-5-bromopyridine: Similar structure but with different positioning of the amino group.

    5-Bromopyridine-2-thiol: Similar structure but lacks the amino group.

Uniqueness

5-Amino-3-bromopyridine-2-thiol is unique due to the presence of all three functional groups (amino, bromine, and thiol) in its structure.

Properties

IUPAC Name

5-amino-3-bromo-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCNYBYZKJSRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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